molecular formula C17H23F3N2O6 B10828114 Tyrosylleucine TFA

Tyrosylleucine TFA

Cat. No.: B10828114
M. Wt: 408.4 g/mol
InChI Key: ITCLJBVMTNXDJY-QNTKWALQSA-N
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Description

Tyrosylleucine trifluoroacetate (Tyrosylleucine TFA) is a dipeptide compound composed of the amino acids tyrosine and leucine, combined with trifluoroacetic acid. This compound is known for its potent antidepressant-like and anxiolytic-like activities. It has been studied for its ability to modulate depressive symptoms and anxiety when administered orally .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrosylleucine TFA can be synthesized through peptide coupling reactions. The synthesis typically involves the protection of amino groups, activation of carboxyl groups, and coupling of the amino acids tyrosine and leucine. The final product is then treated with trifluoroacetic acid to obtain this compound. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tyrosylleucine TFA undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various biochemical applications .

Scientific Research Applications

Tyrosylleucine TFA has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Investigated for its role in modulating neuronal activity and its potential as a neuroprotective agent.

    Medicine: Studied for its antidepressant-like and anxiolytic-like effects, making it a potential candidate for developing new therapeutic agents.

    Industry: Utilized in the development of bioactive peptides for pharmaceutical applications

Mechanism of Action

The mechanism of action of Tyrosylleucine TFA involves its interaction with neurotransmitter systems in the brain. It has been shown to increase the expression of c-Fos, a marker for neuronal activity, in the hippocampus. This suggests that this compound enhances neuronal activity and promotes neurogenesis. It also modulates the hypothalamo-pituitary-adrenal (HPA) axis, reducing the stress response .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanyl-leucine (Phe-Leu): Another dipeptide with antidepressant-like activity.

    Tryptophanyl-leucine (Trp-Leu): Exhibits similar anxiolytic-like effects.

    Tyrosyl-glycine (Tyr-Gly): Known for its neuroprotective properties.

Uniqueness

Tyrosylleucine TFA is unique due to its combination with trifluoroacetic acid, which enhances its stability and bioavailability. Its potent antidepressant-like and anxiolytic-like activities, along with its ability to modulate neuronal activity and the HPA axis, make it a promising compound for further research and therapeutic development .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCLJBVMTNXDJY-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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